molecular formula C24H26N2O5 B11346772 3-ethoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

3-ethoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11346772
M. Wt: 422.5 g/mol
InChI Key: XUPXHKQULOAXMG-UHFFFAOYSA-N
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Description

3-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a pyridin-2-yl group, and a 3,4,5-trimethoxyphenylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached through a nucleophilic substitution reaction.

    Attachment of the 3,4,5-Trimethoxyphenylmethyl Group: This group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, 3-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In an industrial context, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)-N-(phenylmethyl)benzamide: Lacks the ethoxy and trimethoxy groups.

    3-Ethoxy-N-(pyridin-2-yl)benzamide: Lacks the trimethoxyphenylmethyl group.

    N-(Pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide: Lacks the ethoxy group.

Uniqueness

The presence of the ethoxy group, pyridin-2-yl group, and 3,4,5-trimethoxyphenylmethyl group in 3-ETHOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]BENZAMIDE makes it unique compared to similar compounds

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

3-ethoxy-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C24H26N2O5/c1-5-31-19-10-8-9-18(15-19)24(27)26(22-11-6-7-12-25-22)16-17-13-20(28-2)23(30-4)21(14-17)29-3/h6-15H,5,16H2,1-4H3

InChI Key

XUPXHKQULOAXMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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